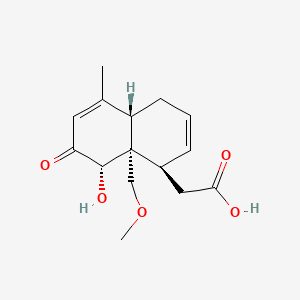
Kabiramide E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kabiramide E is a macrolide compound derived from marine sponges. It belongs to a class of natural products known for their complex structures and potent biological activities. This compound is particularly noted for its ability to bind to actin, a protein that plays a crucial role in the cytoskeleton of eukaryotic cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Kabiramide E involves multiple steps, including the formation of key fragments and their subsequent coupling. One approach involves the stereoselective synthesis of the C1-C11 and C12-C34 fragments, followed by their convergent assembly . Key steps include cross-metathesis and enzymatic desymmetrization to control stereochemistry.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. Current methods rely on advanced organic synthesis techniques, and there is ongoing research to develop more efficient and scalable production methods .
化学反応の分析
Types of Reactions: Kabiramide E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
Kabiramide E has a wide range of scientific research applications:
作用機序
Kabiramide E exerts its effects by binding to actin, a protein that is essential for various cellular functions such as shape, motility, and division. The binding of this compound to actin disrupts the polymerization of actin filaments, leading to the depolymerization of the cytoskeleton . This disruption affects cell motility and can result in cellular death, making this compound a potent cytotoxic agent .
類似化合物との比較
Kabiramide E is part of a larger family of macrolide compounds that target actin. Similar compounds include:
Kabiramide C: Shares a similar structure and mechanism of action but differs in its binding affinity and biological activity.
Jaspisamide A: Another macrolide that binds to actin and disrupts its polymerization.
Ulapualide A: Known for its potent cytotoxicity and ability to bind to actin.
This compound is unique due to its specific structural features and its potent ability to disrupt actin polymerization, making it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
101550-96-3 |
|---|---|
分子式 |
C49H72N4O14 |
分子量 |
941.1 g/mol |
IUPAC名 |
[(24Z)-20-[(E)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] acetate |
InChI |
InChI=1S/C49H72N4O14/c1-28-20-35(66-34(7)55)22-45(58)67-43(23-42(60-10)29(2)16-17-39(56)31(4)46(61-11)30(3)18-19-53(8)27-54)33(6)41(59-9)14-13-15-44-50-37(25-63-44)48-52-38(26-65-48)49-51-36(24-64-49)47(62-12)32(5)40(57)21-28/h13,15,18-19,24-33,35,40-43,46-47,57H,14,16-17,20-23H2,1-12H3/b15-13-,19-18+ |
InChIキー |
PLHRHWSJGUIBFI-ZMFCQMLNSA-N |
異性体SMILES |
CC1CC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)/C=C/N(C)C=O)OC)OC)OC(=O)C |
正規SMILES |
CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)


![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)

![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)

![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)

![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
